Sodium 5-amino-2-hydroxybenzoate

Structure-activity relationship Positional isomerism Pharmaceutical research

Researchers formulating 5-ASA derivatives face poor aqueous solubility of the free acid, limiting homogeneous in vitro assay preparation and synthetic reaction media. Sodium 5-amino-2-hydroxybenzoate (CAS 35589-28-7) resolves this by delivering the active 5-aminosalicylate pharmacophore with substantially enhanced water solubility, enabling co-solvent-free dosing solutions and aqueous-phase derivatization. • ≥97% HPLC purity ensures consistent yields in prodrug synthesis and reliable analytical reference standard performance for chromatographic method validation. • Validated identity benchmarks-mp 283°C, density 1.491 g/cm³, logP -0.0809, PSA 86.38 Ų-support QC verification. • White to off-white crystalline powder; store at RT, desiccated; ships ambient.

Molecular Formula C7H7NNaO3
Molecular Weight 176.12 g/mol
CAS No. 35589-28-7
Cat. No. B152880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-amino-2-hydroxybenzoate
CAS35589-28-7
Molecular FormulaC7H7NNaO3
Molecular Weight176.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(=O)O)O.[Na]
InChIInChI=1S/C7H7NO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);
InChIKeyQXGLBLPULKHGTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 5-Amino-2-Hydroxybenzoate (CAS 35589-28-7) Procurement: Molecular Identity and Baseline Specifications


Sodium 5-amino-2-hydroxybenzoate (CAS 35589-28-7) is the sodium salt of 5-aminosalicylic acid (5-ASA, mesalamine), classified as a benzoic acid derivative bearing hydroxyl, amino, and carboxylate functionalities . With molecular formula C7H6NNaO3 and molecular weight 175.12 g/mol, the compound appears as a white to off-white crystalline powder with a melting point of 283°C and density 1.491 g/cm³ [1]. Its sodium salt form confers enhanced aqueous solubility compared to the free acid form . The compound is supplied commercially at purities of ≥97% to 98% (HPLC) for research and industrial applications .

Why Sodium 5-Amino-2-Hydroxybenzoate Procurement Requires Specification Beyond Generic 5-ASA Class Compounds


Despite belonging to the 5-aminosalicylate class, substitution among sodium 5-amino-2-hydroxybenzoate, its free acid form (mesalamine/5-ASA, CAS 89-57-6), the positional isomer sodium 4-aminosalicylate (CAS 133-10-8), and alternative salts such as potassium or calcium 5-aminosalicylate is non-interchangeable without experimental validation . The sodium salt confers substantially enhanced aqueous solubility relative to the free acid . The 5-amino substitution pattern yields distinct physicochemical properties (logP -0.0809, polar surface area 86.38 Ų) that differ from the 4-amino isomer . Furthermore, bioavailability studies of aminosalicylate salts demonstrate that the fraction of dose available as nonmetabolized active species varies significantly across formulations, underscoring that salt selection is not a generic decision [1].

Sodium 5-Amino-2-Hydroxybenzoate Comparative Evidence: Quantified Differentiation Dimensions


Positional Isomer Differentiation: 5-Amino vs. 4-Amino Substitution Pattern

Sodium 5-amino-2-hydroxybenzoate (5-amino isomer) differs structurally from sodium 4-amino-2-hydroxybenzoate (4-aminosalicylate sodium salt, CAS 133-10-8) in the position of the amino substituent relative to the hydroxyl group . The 5-amino configuration (amino group para to hydroxyl) represents the active metabolite of sulfasalazine and is the pharmacologically relevant moiety for anti-inflammatory applications [1]. The positional difference alters electronic distribution, hydrogen-bonding capacity, and biological target recognition. This structural specificity is critical for experimental reproducibility and cannot be assumed interchangeable across isomers.

Structure-activity relationship Positional isomerism Pharmaceutical research

Aqueous Solubility Enhancement Relative to Free Acid Form

Sodium 5-amino-2-hydroxybenzoate exhibits enhanced aqueous solubility compared to its free acid counterpart (5-aminosalicylic acid, CAS 89-57-6) due to the presence of the sodium ion conferring ionic character to the carboxylate group . The compound is described as soluble in water and alcohol solvents while being almost insoluble in ether solvents, representing a distinct solubility profile that facilitates aqueous-based formulation and handling procedures [1]. This solubility differential directly impacts dissolution rates and experimental preparation protocols.

Solubility Formulation Bioavailability

Commercial Purity Specification and Analytical Validation

Commercially available sodium 5-amino-2-hydroxybenzoate is supplied with documented purity specifications of ≥97% to 98% as determined by HPLC analysis . The melting point is specified as 283°C (or >300°C per alternative vendor specifications), providing a physical property benchmark for identity verification [1]. This analytical characterization enables consistent batch-to-batch reproducibility in experimental settings.

Quality control HPLC purity Procurement specification

Salt Form Bioavailability Differential in Aminosalicylate Class

While direct comparative bioavailability data for sodium 5-amino-2-hydroxybenzoate versus its free acid are not available in the open literature, class-level evidence from aminosalicylate bioavailability studies demonstrates that salt form selection significantly impacts pharmacokinetic parameters [1]. In studies of para-aminosalicylic acid and its various salts in humans, the area under the plasma concentration curve of unmetabolized drug differed between free acid and salt forms, attributed to capacity-limited acetylation during first-pass metabolism [2]. Additionally, a crossover study comparing four commercial brands of the sodium salt of aminosalicylic acid revealed that the fraction of dose available as the biologically active nonmetabolized form was significantly higher for one product, indicating that even among nominally identical sodium salt formulations, bioavailability can vary [3].

Pharmacokinetics Salt selection Bioavailability

Physicochemical Property Profile: logP and Polar Surface Area

Sodium 5-amino-2-hydroxybenzoate possesses a calculated logP value of -0.0809 and a polar surface area (PSA) of 86.38 Ų . These physicochemical parameters define its hydrophilic character and hydrogen-bonding capacity, which govern membrane permeability, aqueous solubility, and protein-binding interactions. The negative logP indicates a preference for aqueous over lipophilic environments, while the moderate PSA falls within typical ranges for orally bioavailable small molecules.

Lipophilicity Polar surface area Drug-likeness

Sodium 5-Amino-2-Hydroxybenzoate: Evidence-Based Research and Industrial Application Scenarios


Pharmaceutical Research: 5-Aminosalicylate Reference Standard for Inflammatory Disease Studies

Sodium 5-amino-2-hydroxybenzoate serves as the sodium salt form of the active anti-inflammatory moiety 5-aminosalicylic acid (mesalamine), the primary therapeutic agent for inflammatory bowel disease [1]. The compound's defined purity specification (≥97% to 98% by HPLC) and characterized physicochemical properties (logP -0.0809, PSA 86.38 Ų) make it suitable as a reference standard for analytical method development, pharmacokinetic studies, and structure-activity relationship investigations of 5-ASA derivatives . The enhanced aqueous solubility of the sodium salt relative to the free acid facilitates preparation of dosing solutions and in vitro assay buffers without organic co-solvents .

Controlled-Release Drug Delivery System Development

Sodium 5-amino-2-hydroxybenzoate has been investigated as a model compound in the development of colon-specific drug delivery systems using chemically cross-linked hydroxypropyl methylcellulose (HPMC) hydrogels [1]. The compound's aqueous solubility and ionic character enable loading into hydrogel matrices for controlled release studies. This application scenario leverages the sodium salt's favorable dissolution properties while maintaining the pharmacological relevance of the 5-aminosalicylate core structure for targeted delivery to intestinal tissue.

Chemical Synthesis: Intermediate for 5-ASA Derivatives and Conjugates

Sodium 5-amino-2-hydroxybenzoate functions as a key synthetic intermediate for the preparation of 5-aminosalicylic acid derivatives, including ester prodrugs and hydrogen sulfide-releasing conjugates such as ATB-429 (5-amino-2-hydroxybenzoic acid 4-(5-thioxo-5H-[1,2]dithiol-3yl)-phenyl ester) [1]. The sodium salt form offers improved solubility in aqueous reaction media compared to the free acid, facilitating synthetic transformations. The defined purity specifications (≥97%) ensure consistent yields and product quality in derivatization reactions .

Analytical Chemistry: HPLC Method Development and Validation

The compound is supplied with documented HPLC purity specifications (≥97% to 98%), making it appropriate for use as an analytical reference standard in chromatographic method development [1]. The well-defined physicochemical parameters including melting point (283°C), density (1.491 g/cm³), and calculated logP (-0.0809) provide identity verification benchmarks for quality control laboratories . These properties support method validation, system suitability testing, and calibration curve preparation for quantitative analysis of 5-aminosalicylates in biological or pharmaceutical matrices.

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